N-(2,5-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylamine with a suitable benzopyran derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, altering their function and leading to various biochemical and physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzopyran derivatives and phenyl-substituted amides. Examples include:
- N-(2,5-DIMETHYLPHENYL)-3-(2-PHENOXYETHOXY)BENZAMIDE
- N-(2,5-DIMETHYLPHENYL)-N-[2-(4-MORPHOLINYL)-2-OXOETHYL]METHANESULFONAMIDE.
Uniqueness
N-(2,5-DIMETHYLPHENYL)-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21NO3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H21NO3/c1-15-8-9-16(2)21(12-15)25-23(26)18-10-11-20-19(13-18)14-22(28-24(20)27)17-6-4-3-5-7-17/h3-13,22H,14H2,1-2H3,(H,25,26) |
InChI Key |
OWEFTUUJLJQQHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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